Cyclobutyl 2,5-dimethylphenyl ketone
Description
Significance of Cyclobutane (B1203170) Core Structures in Organic Synthesis
The cyclobutane motif, a four-membered carbocycle, is a valuable building block in the field of organic synthesis. acs.orgresearchgate.net Its utility stems largely from the inherent ring strain, which is a consequence of its deviation from ideal tetrahedral bond angles. taylorandfrancis.comwikipedia.org This strain energy, estimated to be around 26 kcal/mol, makes the cyclobutane ring susceptible to selective cleavage under various reaction conditions, providing a driving force for a range of chemical transformations. acs.org
Cyclobutane derivatives serve as versatile intermediates for constructing more complex molecular architectures, including both acyclic and other cyclic systems. acs.orgresearchgate.net Their transformations are diverse and include ring expansions, contractions, and ring-opening processes, which are critical for building intricate molecular structures. acs.orgresearchgate.net The development of reliable methods to synthesize cyclobutane derivatives, such as [2+2] cycloaddition reactions, has made these structures readily accessible starting points for complex syntheses. taylorandfrancis.comorganic-chemistry.orgharvard.edu
Furthermore, the cyclobutane core is not merely a synthetic curiosity; it is found in a variety of biologically active natural products and man-made molecules. wikipedia.orgresearchgate.net For instance, the ladderane structure in pentacycloanammoxic acid, found in certain bacteria, is composed of fused cyclobutane units. wikipedia.org This prevalence in nature underscores the importance of understanding and developing the chemistry of cyclobutane-containing compounds. researchgate.net
Overview of Aryl Cycloalkyl Ketone Research Paradigms
Aryl cycloalkyl ketones, a class of compounds that includes Cyclobutyl 2,5-dimethylphenyl ketone, are characterized by a ketone group linking an aromatic (aryl) ring to a cyclic alkyl (cycloalkyl) moiety. Research in this area focuses on their synthesis, reactivity, and application as intermediates for more complex molecules.
The synthesis of aryl cycloalkyl ketones is often achieved through established methods like the Friedel-Crafts acylation, which involves the reaction of an arene with a cycloalkanecarbonyl chloride in the presence of a Lewis acid catalyst. chemistryviews.org More modern approaches include palladium-catalyzed carbonylative cross-coupling reactions, which offer an efficient route to these ketones from aryl iodides and alkyl bromides. chemistryviews.org
A significant area of research involves the photochemical reactions of these ketones. Aryl cyclopropyl (B3062369) ketones, close relatives of their cyclobutyl counterparts, have been shown to undergo photoinduced [3+2] cycloaddition reactions with alkenes and alkynes. researchgate.netnih.gov This method allows for the construction of densely functionalized cyclopentane (B165970) and cyclopentene (B43876) rings. researchgate.netnih.gov Similarly, aryl cyclobutyl ketones can undergo Norrish-Yang cyclization, a photochemical process that generates bicyclic alcohol intermediates. nih.gov These intermediates can then be used in subsequent reactions, such as palladium-catalyzed C-C bond functionalization, to create cis-1,3-difunctionalized cyclobutanes. nih.gov This sequential strategy highlights the utility of aryl cycloalkyl ketones in stereospecific synthesis. nih.gov The reactivity of these ketones is often influenced by stereoelectronic factors and the nature of the substituents on the aryl ring. rsc.org
Interactive Data Table: Properties of Related Compounds
Below is a table summarizing the physical and chemical properties of key reactants and a structurally related compound, providing context for the synthesis and characteristics of this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| 1,4-Dimethylbenzene (p-Xylene) | C₈H₁₀ | 106.17 | 138.4 | 0.861 (at 20°C) | 1.495 |
| Cyclobutanecarbonyl chloride | C₅H₇ClO | 118.56 | 60 (at 50 mmHg) chemicalbook.com | 1.039 (at 25°C) chemicalbook.com | 1.455 chemicalbook.com |
| Cyclobutyl phenyl ketone | C₁₁H₁₂O | 160.21 nih.gov | 114-118 (at 7 mmHg) | 1.05 (at 25°C) | 1.547 |
| 2',5'-Dimethylacetophenone | C₁₀H₁₂O | 148.20 | 195 chemicalbook.com | 0.988 (at 25°C) chemicalbook.com | 1.529 chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
cyclobutyl-(2,5-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-9-6-7-10(2)12(8-9)13(14)11-4-3-5-11/h6-8,11H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFYWQWJVBKDNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642530 | |
| Record name | Cyclobutyl(2,5-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-70-0 | |
| Record name | Cyclobutyl(2,5-dimethylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutyl(2,5-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Reaction Mechanisms of Cyclobutyl 2,5 Dimethylphenyl Ketone Analogs
Ketone Functional Group Transformations
The carbonyl group in cyclobutyl aryl ketones is a hub of reactivity, susceptible to reduction, oxidation, and various nucleophilic attacks. These transformations are fundamental in modifying the core structure and introducing new functionalities.
The reduction of the ketone in cyclobutyl aryl ketones to a secondary alcohol is a common transformation. The stereochemical outcome of this reduction is of significant interest, as the approach of the reducing agent can be influenced by the bulky substituents on both the cyclobutyl and phenyl rings.
Hydride-based reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are typically employed for this purpose. The reduction of 3-substituted cyclobutanones has been shown to be highly selective for the formation of the cis-alcohol, where the hydroxyl group is on the same face of the ring as the substituent. vub.ac.be This selectivity is often observed irrespective of the steric bulk of the hydride reagent. vub.ac.be Both small and bulky reducing agents tend to approach the carbonyl group from the less sterically hindered face, which is opposite to the substituent. vub.ac.be Lowering the reaction temperature or using a less polar solvent can further enhance this diastereoselectivity. vub.ac.be
For instance, the reduction of 4-tert-butylcyclohexanone, a well-studied model for stereoselective reductions, yields the thermodynamically more stable equatorial alcohol with high selectivity when using reagents like lithium dispersion with hydrated iron(II) chloride. organic-chemistry.org While not a cyclobutane (B1203170), the principles of minimizing steric interactions guide the stereochemical outcome. In the case of a cyclobutyl aryl ketone, the approach of the hydride to the carbonyl carbon will be directed to the face of the cyclobutane ring that is less encumbered by the 2,5-dimethylphenyl group and the puckered cyclobutane ring itself.
| Reducing Agent | Substrate | Major Product Stereoisomer | Key Findings |
| Sodium Borohydride (NaBH₄) | 3-Substituted Cyclobutanones | cis-Alcohol | High cis-selectivity is generally observed, with the hydride attacking from the face opposite the substituent. vub.ac.be |
| Lithium Aluminum Hydride (LiAlH₄) | 3-Substituted Cyclobutanones | cis-Alcohol | Similar to NaBH₄, it shows a high preference for producing the cis-alcohol. vub.ac.be |
| Lithium Borohydride (LiBH₄) | 3-Substituted Cyclobutanones | cis-Alcohol | Also favors the formation of the cis-alcohol. vub.ac.be |
This table is illustrative and based on general findings for substituted cyclobutanones.
The Baeyer-Villiger oxidation is a notable oxidative transformation for cyclobutyl ketones, converting them into lactones (cyclic esters). This reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom. The regioselectivity of this oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon.
The generally accepted order of migratory aptitude is: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. organic-chemistry.org For a cyclobutyl aryl ketone, the competition is between the migration of the cyclobutyl group (a secondary alkyl) and the 2,5-dimethylphenyl group. The phenyl group typically has a migratory aptitude comparable to or slightly greater than a secondary alkyl group. Therefore, a mixture of products could be expected, though substitution on the phenyl ring can influence its migratory ability.
The mechanism proceeds through the formation of a Criegee intermediate, and the migration step occurs with retention of stereochemistry at the migrating carbon. nrochemistry.comwikipedia.org
| Oxidant | Substrate Type | Product Type | Migratory Preference |
| Peroxyacids (e.g., m-CPBA) | Cyclobutyl Aryl Ketone | Lactone / Ester | Phenyl vs. Cyclobutyl |
| Hydrogen Peroxide with Lewis Acid | Cyclobutyl Aryl Ketone | Lactone / Ester | Phenyl vs. Cyclobutyl |
This table outlines the general transformation in a Baeyer-Villiger oxidation of a cyclobutyl aryl ketone.
The electrophilic carbonyl carbon of cyclobutyl 2,5-dimethylphenyl ketone is susceptible to attack by a variety of nucleophiles. These reactions lead to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further transformations. libretexts.org
Examples of nucleophilic addition reactions include:
Grignard Reactions : The addition of organomagnesium halides (Grignard reagents) results in the formation of tertiary alcohols. byjus.com
Wittig Reaction : Reaction with a phosphorus ylide converts the ketone into an alkene. libretexts.org
Cyanohydrin Formation : The addition of hydrogen cyanide (HCN) yields a cyanohydrin. libretexts.org
Imine and Enamine Formation : Reaction with primary or secondary amines, respectively, leads to the formation of imines and enamines. libretexts.org
The steric hindrance posed by the 2,5-dimethylphenyl group and the cyclobutyl ring can influence the rate of nucleophilic attack compared to less substituted ketones. youtube.com
Influence of Aromatic Substituents on Reactivity
Steric and Electronic Effects of Dimethylphenyl Groups
The 2,5-dimethylphenyl substituent on the ketone has a profound impact on the reactivity of the carbonyl group through a combination of steric and electronic effects.
Electronic Effects:
The two methyl groups on the aromatic ring are electron-donating groups. Their electronic influence is exerted through two main mechanisms:
Inductive Effect: Alkyl groups are weakly electron-donating through the sigma bond network. This effect increases the electron density on the aromatic ring, which in turn can be relayed to the carbonyl group.
Hyperconjugation: The C-H sigma bonds of the methyl groups can overlap with the π-system of the aromatic ring, further increasing its electron density.
This increased electron density on the aromatic ring can be delocalized onto the carbonyl group through resonance. The consequence is a reduction in the partial positive charge on the carbonyl carbon, making it less electrophilic. A less electrophilic carbonyl carbon will react more slowly with nucleophiles.
Steric Effects:
The methyl group at the 2-position (ortho to the carbonyl group) introduces significant steric hindrance. This bulky group physically obstructs the trajectory of incoming nucleophiles, making it more difficult for them to approach and attack the carbonyl carbon. This steric shielding raises the activation energy of nucleophilic addition reactions, thereby decreasing the reaction rate. The methyl group at the 5-position (meta to the carbonyl) has a much smaller steric effect on the carbonyl group itself, as it is positioned further away.
The combination of these electronic and steric effects makes this compound generally less reactive towards nucleophilic attack compared to an unsubstituted phenyl cyclobutyl ketone.
Conformational Control of Reactivity
The conformation of the cyclobutyl ring and the orientation of the bulky 2,5-dimethylphenyl group relative to the carbonyl group can significantly influence the ketone's reactivity. Cyclobutane is not a planar molecule; it adopts a puckered or "butterfly" conformation to relieve some of its torsional strain. researchgate.net The substituents on the ring can exist in either pseudo-axial or pseudo-equatorial positions.
The large 2,5-dimethylphenyl group will have a strong preference for a pseudo-equatorial position to minimize steric interactions with the hydrogens on the cyclobutyl ring. This preference can lock the cyclobutane ring into a relatively rigid conformation.
Furthermore, the rotation around the single bond connecting the aromatic ring and the carbonyl group is also a critical factor. The ortho-methyl group creates a significant steric barrier to free rotation. As a result, the molecule will likely adopt a conformation where the plane of the aromatic ring is twisted out of the plane of the carbonyl group. This twisting has two important consequences for reactivity:
Reduced Conjugation: The overlap between the p-orbitals of the carbonyl group and the π-system of the aromatic ring is diminished. This reduces the electronic communication between the two, which can slightly increase the electrophilicity of the carbonyl carbon compared to a perfectly coplanar arrangement. However, this effect is likely outweighed by the steric hindrance.
Asymmetric Shielding: The fixed, twisted conformation of the 2,5-dimethylphenyl group will create a sterically biased environment around the carbonyl carbon. One face of the carbonyl group will be more hindered than the other, which could lead to diastereoselectivity in reactions with chiral nucleophiles or in reductions that create a new stereocenter.
Therefore, the conformational rigidity imposed by the bulky and substituted aromatic ring can act as a controlling element in the reactivity and stereochemical outcome of reactions involving the carbonyl group.
Catalytic Reaction Mechanisms
SmI2-Catalyzed Radical Coupling Reactions
Samarium(II) iodide (SmI2) is a powerful single-electron transfer reagent that is widely used to mediate radical reactions. In recent years, catalytic versions of SmI2 reactions have been developed, often employing a radical relay mechanism that avoids the need for a stoichiometric co-reductant. nih.gov While much of the research in this area has focused on cyclopropyl (B3062369) ketones, the principles can be extended to their cyclobutyl analogs.
The proposed catalytic cycle for the SmI2-catalyzed radical coupling of a cyclobutyl aryl ketone with an alkene would proceed as follows:
Ketyl Radical Formation : A catalytic amount of SmI2 donates an electron to the carbonyl group of the this compound. This is a reversible single-electron transfer (SET) that forms a samarium ketyl radical intermediate. The aromatic ring, particularly with its electron-donating substituents, can help to stabilize this radical intermediate.
Ring-Opening Fragmentation : Driven by the release of ring strain, the cyclobutyl ketyl radical undergoes β-scission. This C-C bond cleavage results in the formation of a samarium enolate and a primary alkyl radical four carbons away from the enolate. A key difference between cyclobutyl and cyclopropyl systems is that the resulting cyclobutyl radical still retains some strain, unlike the nearly strain-free radical formed from a cyclopropyl ketone. acs.org This may influence the kinetics and thermodynamics of the ring-opening step.
Intermolecular Radical Addition : The newly formed distal alkyl radical adds to a suitable radical acceptor, such as an activated alkene. This step forms a new C-C bond and generates a new radical intermediate.
Intramolecular Cyclization (Radical Relay) : The radical generated in the previous step adds back to the samarium(III) enolate in an intramolecular fashion. This step forms a new ring (often a five-membered ring) and regenerates a ketyl radical.
Catalyst Regeneration : The newly formed ketyl radical can then transfer an electron back to the Sm(III) species, regenerating the Sm(I2) catalyst and releasing the final product.
The 2,6-dimethylphenyl group in cyclopropyl ketone analogs has been shown to accelerate SmI2-catalyzed couplings due to a pre-twisted conformation that facilitates the formation of the intermediate after ring-opening. acs.org It is plausible that the 2,5-dimethylphenyl group in a cyclobutyl ketone analog would have a similar, albeit potentially less pronounced, effect on the reaction kinetics.
Table 2: Comparison of Ring Strain Release in SmI2-Mediated Reactions of Cyclic Ketones (Theoretical)
| Cyclic Ketone Type | Ring Strain of Starting Ketone | Nature of Ring-Opened Radical | Strain Release upon Ring Opening | Reference |
| Cyclopropyl Ketone | High | Acyclic, near strain-free | Substantial | acs.org |
| Cyclobutyl Ketone | Moderate | Acyclic, retains some strain | Moderate | acs.org |
Palladium-Catalyzed C(sp³)-H Activation Mechanisms
The functionalization of unactivated C(sp³)–H bonds is a significant challenge in organic synthesis. Palladium catalysis has emerged as a powerful tool for the selective activation of these bonds in cyclobutane systems, including analogs of cyclobutyl ketones. rsc.org This approach often relies on directing groups to position the metal catalyst in proximity to the target C–H bond, facilitating its cleavage.
A key strategy involves the use of transient directing groups (TDGs), where a catalyst reversibly forms a covalent bond with the substrate, creating an assembly that directs C–H activation. For instance, α-amino acids can serve as chiral transient directing groups for the Pd(II)-catalyzed enantioselective β-C(sp³)–H arylation of aliphatic ketones, including cyclobutyl ketones. nih.govnih.gov In this mechanism, the amino acid condenses with the ketone to form a transient enamine or imine, which then coordinates to the palladium center. The stereocenter of the TDG, despite being distant from the reacting C–H bond, can effectively control the enantioselectivity of the process. nih.govresearchgate.net
The catalytic cycle typically begins with the coordination of the directing group to the Pd(II) catalyst. This is followed by the rate-limiting C–H bond cleavage step, which proceeds via a concerted metalation-deprotonation (CMD) pathway. acs.org This step forms a six-membered palladacycle intermediate. rsc.org The choice of ligand is crucial; for example, an electron-deficient 3-nitro-5-trifluoromethyl-2-pyridone ligand has been shown to accelerate the C–H bond cleavage, leading to high yields and enantioselectivity. nih.gov Subsequent reductive elimination from the resulting organopalladium intermediate with an arylating agent, such as an arylboronic acid, furnishes the arylated product and regenerates the active palladium catalyst. acs.orgnih.gov
Computational studies have provided insights into the transition states of the C–H activation step. For aminomethyl-cyclobutanes, the lowest energy transition structure involves a twist-boat conformation that minimizes eclipsing interactions within the puckered four-membered ring. acs.org The enantioselectivity is controlled by the chiral ligand, which creates a chiral environment around the palladium center, favoring one C–H bond activation pathway over the other. acs.orgacs.org Interestingly, in some systems, the enantioselectivity of the arylation of cyclobutyl ketones can be reversed by simply changing the silver salt used as an additive. nih.gov
| Catalytic System | Directing Group Strategy | Key Ligand/Additive | Mechanistic Insight | Outcome |
|---|---|---|---|---|
| Pd(II) | Chiral Transient Directing Group (α-amino acid) | Electron-deficient 2-pyridone | Ligand accelerates C–H bond cleavage in the transiently formed complex. nih.gov | High yield and enantioselectivity for β-C(sp³)–H arylation of cyclobutyl ketones. nih.gov |
| Pd(II) | Native Tertiary Alkylamine | N-acetyl amino acid | Formation of a boat-like transition state for C–H cleavage, minimizing steric interactions. acs.org | Enantioselective γ-C–H arylation of aminomethyl-cyclobutanes. nih.gov |
| Pd(II) | Carboxamide | Mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) | Chiral ligand forms a complex with Pd(II), enabling enantioselective C–H activation. acs.org | Enantioselective synthesis of cyclobutanecarboxylates with α-chiral quaternary centers. acs.org |
Brønsted Acid Catalysis in Cyclobutane Chemistry
Brønsted acid catalysis provides a metal-free approach to manipulate the strained ring of cyclobutane derivatives, particularly cyclobutanones. rsc.org The fundamental principle involves the activation of a functional group, typically the carbonyl, by protonation. youtube.com This activation enhances the electrophilicity of the carbonyl carbon and can trigger a variety of subsequent transformations, such as ring-opening, rearrangement, or cycloaddition reactions. auctoresonline.orgfrontiersin.org
A common mechanism in the Brønsted acid-catalyzed chemistry of cyclobutanones is a cascade reaction initiated by protonation of the carbonyl oxygen. nih.gov For example, in the reaction of 3-ethoxy cyclobutanones with naphthols, the protonated carbonyl facilitates a nucleophilic attack by the naphthol at the C2 position, leading to the opening of the cyclobutane ring. auctoresonline.org This generates an intermediate that can undergo further steps, such as enolization and elimination of ethanol, to form a reactive alkenone. auctoresonline.orgacs.org This intermediate can then proceed through different pathways, including a (3+3) annulation, to yield complex heterocyclic structures like 2,8-dioxabicyclo[3.3.1]nonanes. auctoresonline.orgresearchgate.net
The regioselectivity and the reaction pathway are highly dependent on the substituents on the cyclobutane ring and the nature of the nucleophile. rsc.org For instance, the hydroarylation of arylcyclobutenes with indoles, catalyzed by a Brønsted acid, proceeds through a protonation/Friedel-Crafts sequence. researchgate.net The acid protonates the cyclobutene (B1205218) double bond to generate a stable benzylic carbocation intermediate. This electrophilic intermediate is then trapped by the nucleophilic indole (B1671886) in a Friedel-Crafts-type reaction, leading to the formation of gem-diaryl-substituted cyclobutanes. researchgate.net
Kinetic and computational studies have helped elucidate these mechanisms. In the ring-opening of substituted furans, kinetics experiments indicated that the reaction occurs via specific acid catalysis. rsc.org Density Functional Theory (DFT) calculations on the reaction of 3-ethoxy cyclobutanone (B123998) with 2-naphthol (B1666908) showed that after the initial ring-opening, a (3+3) annulation pathway is energetically more favorable than a stepwise Michael addition-cyclization route. auctoresonline.org The acidity of the catalyst can also be a critical factor in controlling the reaction selectivity. ehu.es
| Cyclobutane Substrate | Reactant/Nucleophile | Brønsted Acid Catalyst | Key Mechanistic Steps | Product Type |
|---|---|---|---|---|
| 3-Ethoxy Cyclobutanone | 2-Naphthol | Not specified (general Brønsted acid) | Carbonyl protonation → Nucleophilic attack → Ring-opening → Elimination → (3+3) Annulation. auctoresonline.org | 2,8-Dioxabicyclo[3.3.1]nonane. nih.gov |
| Arylcyclobutene | Indole | TsOH·H₂O | Protonation of double bond → Formation of benzylic carbocation → Friedel-Crafts alkylation. researchgate.net | gem-Diaryl-substituted cyclobutane. researchgate.net |
| 2-Alkylidene-cyclobutanone | Aniline | Not specified (general Brønsted acid) | Tandem reaction involving dynamic diastereoselective cyclization. rsc.org | Cyclobuta-fused tetrahydroquinoline. rsc.org |
Photoredox Catalysis Mechanisms
Visible-light photoredox catalysis has become a powerful strategy for organic synthesis, enabling unique transformations under mild conditions by harnessing light energy to generate reactive radical intermediates. princeton.edu This approach is particularly effective for constructing or functionalizing strained ring systems like cyclobutanes. acs.org The general mechanism involves a photocatalyst (PC), which can be a transition metal complex (e.g., of Ru or Ir) or an organic dye, that absorbs visible light to reach an excited state (*PC). princeton.edu This excited state is a potent single-electron oxidant or reductant. ethz.ch
In a typical catalytic cycle, the excited photocatalyst engages in a single-electron transfer (SET) with a substrate. beilstein-journals.org For example, in an oxidative quenching cycle, the *PC donates an electron to a suitable acceptor, generating a radical anion and the oxidized form of the catalyst (PC•⁺). nih.gov Conversely, in a reductive quenching cycle, the *PC accepts an electron from a donor substrate, forming a radical cation and the reduced catalyst (PC•⁻). In both cases, the photocatalyst is returned to its ground state in a subsequent SET event to complete the catalytic cycle. ethz.ch
This strategy has been applied to the synthesis of cyclobutanes through various cascade reactions. One such approach is a deboronative radical addition-polar cyclization cascade. nih.govscispace.com Here, an easily oxidizable arylboronate complex undergoes SET with the excited photocatalyst to generate an alkyl radical. This radical adds to an electron-deficient alkene, producing a stabilized radical intermediate. scispace.com A subsequent single-electron reduction and polar 4-exo-tet cyclization with a pendant alkyl halide completes the formation of the cyclobutane ring. nih.gov
Another powerful application is the photoredox-catalyzed strain-release/ scispace.comscispace.com-rearrangement cascade. rsc.orgnih.gov In this process, SET between an excited photocatalyst and an α-silylamine generates an α-aminoalkyl radical. rsc.org This nucleophilic radical adds to a strained bicyclo[1.1.0]butane (BCB), triggering the release of ring strain and forming a cyclobutyl radical intermediate. nih.gov Subsequent reduction and rearrangement steps, such as a Claisen-type scispace.comscispace.com-rearrangement of a silylketene acetal (B89532) intermediate, lead to the formation of highly substituted cyclobutanes. rsc.org These mechanisms highlight the ability of photoredox catalysis to facilitate challenging bond formations and construct complex molecular architectures under mild, light-driven conditions. rsc.orgnih.gov
| Reaction Type | Radical Precursor | Cyclobutane Source | Photocatalyst Example | Key Mechanistic Events |
|---|---|---|---|---|
| Deboronative Radical Addition-Polar Cyclization | Alkylboronic ester | Haloalkyl alkene | 4CzIPN | SET-induced deboronation → Radical addition to alkene → Reduction → Polar 4-exo-tet cyclization. nih.govscispace.com |
| Strain-Release/ scispace.comscispace.com-Rearrangement Cascade | α-Silylamine | Bicyclo[1.1.0]butane (BCB) | Ir(III) complex | SET generates α-aminoalkyl radical → Radical addition to BCB → Reduction → scispace.comscispace.com-Rearrangement. rsc.orgnih.gov |
| [2+2] Photocycloaddition/Dechlorinative C-C Coupling | - | 3-Chloromaleimide + Alkene/Alkyne | Not specified | Triplet sensitized [2+2] cycloaddition → Photoredox-catalyzed dechlorinative Giese reaction to install quaternary center. acs.org |
Computational and Theoretical Investigations
Quantum Chemical Calculation Methodologies
The foundation of modern computational chemistry lies in a set of sophisticated methods for approximating the solutions to the Schrödinger equation for a given molecule. For a molecule such as Cyclobutyl 2,5-dimethylphenyl ketone, these methods can elucidate its geometric and electronic properties. The choice of methodology is critical, as it balances computational cost with the desired accuracy of the results.
Density Functional Theory (DFT) has become one of the most popular and versatile quantum chemical methods. researchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex wavefunction of all electrons. researchgate.net This approach significantly reduces computational expense while often providing results with accuracy comparable to more demanding methods.
In the study of aromatic ketones, DFT is widely used to optimize molecular geometry, calculate vibrational frequencies, and determine electronic properties. jocpr.comacs.org For a molecule like this compound, DFT calculations would typically be employed to find the most stable conformation by minimizing the energy with respect to all atomic positions. Different functionals, which are approximations for the exchange-correlation energy, can be used within the DFT framework. Common examples include B3LYP, PBE0, and M06-2X, each with its own strengths for particular types of chemical problems. The application of DFT can provide valuable information about the molecule's dipole moment, polarizability, and other electronic characteristics. acs.org
The Hartree-Fock (HF) method is a foundational ab initio technique that solves the Schrödinger equation in an approximate manner by considering each electron in the average field of all other electrons. researchgate.netarxiv.org Unlike DFT, HF theory does not include electron correlation, which is the interaction between the motions of individual electrons. This omission can lead to less accurate results for certain properties.
However, HF is a crucial starting point for more advanced and accurate methods, known as post-Hartree-Fock methods. For molecules like this compound, an HF calculation can provide a good initial approximation of the molecular orbitals and their energies. jocpr.com While DFT is generally favored for its balance of accuracy and efficiency, HF remains a valuable tool, particularly for comparative studies and as a basis for more sophisticated calculations.
Both DFT and HF calculations require the use of a basis set, which is a set of mathematical functions used to construct the molecular orbitals. mit.eduyoutube.com The choice of basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy and computational cost.
For a molecule containing carbon, hydrogen, and oxygen atoms like this compound, a variety of basis sets are available. The Pople-style basis sets, such as 6-31G(d) or 6-311+G(d,p), are commonly used for their efficiency and reasonable accuracy for a wide range of organic molecules. uni-rostock.de These basis sets are split-valence, meaning they use more functions for valence electrons than for core electrons, and can be augmented with polarization (d,p) and diffuse (+) functions to better describe the electron distribution in specific chemical environments. uni-rostock.de
Correlation-consistent basis sets, such as cc-pVDZ (correlation-consistent polarized Valence Double-Zeta), offer a systematic way to improve accuracy by increasing the size of the basis set. The selection of an appropriate basis set involves a trade-off between the desired level of accuracy and the computational resources available. Optimization of the basis set is crucial for obtaining reliable and meaningful results in theoretical investigations. mit.edu
Electronic Structure and Reactivity Descriptors
Beyond determining the basic energetic and geometric properties, computational methods can provide a wealth of information about a molecule's electronic structure and its inherent reactivity. This is achieved through the analysis of molecular orbitals and the calculation of various reactivity descriptors.
Frontier Molecular Orbital (FMO) theory is a cornerstone in the prediction of chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. rsc.org For a single molecule like this compound, the energies and spatial distributions of the HOMO and LUMO provide critical insights into its electronic behavior.
The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. Conversely, the LUMO is the lowest energy orbital that is empty and relates to the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. scite.ai A smaller gap generally suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. scite.ai Computational analysis of this compound would involve visualizing the HOMO and LUMO to identify the regions of the molecule that are most likely to be involved in electrophilic and nucleophilic attacks, respectively.
Table 1: Illustrative Frontier Molecular Orbital Energies for an Aromatic Ketone
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Highest Occupied Molecular Orbital |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 5.3 | Energy difference |
Note: The data in this table is hypothetical and serves as an example of what would be calculated for a molecule like this compound. The actual values would be determined through specific quantum chemical calculations.
Key global reactivity descriptors include:
Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a system. It is related to the negative of the electronegativity.
Chemical Hardness (η): Hardness is a measure of the resistance of a molecule to a change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is a useful measure of a molecule's electrophilic character. chemrxiv.org
These descriptors are powerful tools for comparing the reactivity of different molecules and for understanding the factors that influence their chemical behavior. For this compound, the calculation of these indices would provide a quantitative measure of its stability and propensity to engage in various chemical reactions.
Table 2: Representative Global Reactivity Descriptors for an Aromatic Ketone
| Descriptor | Formula | Typical Value (eV) | Interpretation |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.85 | Tendency to lose or gain electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 | Resistance to change in electron configuration |
| Electrophilicity Index (ω) | μ2 / (2η) | 2.79 | Propensity to act as an electrophile |
Note: The values presented are illustrative and based on the hypothetical HOMO and LUMO energies from Table 1. Actual calculations would be required for this compound.
Spin Density Analysis
Spin density analysis is critical for understanding the behavior of radical intermediates that may form during reactions of this compound. For instance, in processes involving hydrogen atom abstraction, an alkyl radical is formed. This radical species subsequently reacts with molecular oxygen to generate a peroxy radical (RO₂). researchgate.net In the absence of nitrogen oxides, this peroxy radical can then interact with another RO₂ radical to form an alkoxy radical (RO·). researchgate.net Computational studies on related systems, such as cyclopropyl (B3062369) ketones, indicate that reactivity often occurs via a quintet spin state, involving an antiparallel coupling between a ligand radical anion and the Sm(III) 4f⁵ metal center in samarium-catalyzed reactions. acs.org This suggests that intermediates in reactions involving this compound could exhibit complex spin states, influencing the subsequent reaction pathways.
Non-linear Optical (NLO) Properties
Non-linear optical (NLO) properties are of significant interest for applications in optoelectronics and materials science. nih.gov Organic molecules, particularly those with donor-acceptor structures and delocalized π-electron systems, often exhibit notable NLO responses. nih.gov The structure of this compound, featuring a phenyl ring (the π-system) attached to a carbonyl group (an acceptor), suggests potential for NLO activity. The delocalization of π-electrons across the aromatic ring and the carbonyl group can lead to polarization, a key factor for NLO properties. nih.gov
Table 1: Key Parameters in NLO Computational Studies
| Parameter | Symbol | Description |
|---|---|---|
| Polarizability | α | A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. |
| First Hyperpolarizability | β | A measure of the second-order NLO response, related to effects like second-harmonic generation. |
| Second Hyperpolarizability | γ | A measure of the third-order NLO response, related to effects like third-harmonic generation and two-photon absorption. |
Mechanistic Insights from Computational Studies
Computational chemistry is a powerful tool for elucidating the complex mechanisms of reactions involving this compound.
Transition State Analysis and Energy Barriers
Understanding the transition states and their associated energy barriers is fundamental to predicting reaction feasibility and rates. For reactions involving cyclobutyl ketones, such as palladium-catalyzed C-C bond cleavage, computational studies can map out the potential energy surface. For example, in the coupling of bicyclo[1.1.0]butyl ketones, the high strain within the bicycloalkyl structure facilitates the ring-opening process, leading to a significantly lower energy transition state. acs.org While this compound is less strained, the release of ring strain is still a driving force in certain reactions. nih.gov Activation barriers for concerted pericyclic reactions are influenced by factors beyond aromaticity, including the strain energy and the interaction energy between reacting fragments. beilstein-journals.org
Reaction Pathway Elucidation
Computational studies have been instrumental in mapping the reaction pathways for cyclobutyl ketones. A notable pathway begins with a Norrish-Yang cyclization of the aryl cyclobutyl ketone, promoted by UV light, to form a bicyclo[1.1.1]pentan-2-ol intermediate. nih.gov This intermediate then undergoes a palladium-catalyzed, ligand-enabled C–C cleavage and functionalization. nih.gov A plausible catalytic cycle involves the coordination of the hydroxyl group to a Pd(II) center, followed by a strain-release-driven β-carbon elimination to form a key organopalladium(II) intermediate. nih.gov This intermediate can then react further to yield the final 1,3-disubstituted cyclobutane (B1203170) product. nih.gov An alternative pathway involving direct ketone-directed γ-C–H activation has been ruled out experimentally, supporting the C-C cleavage mechanism. nih.gov
Two-State Reactivity Mechanisms
Two-state reactivity, where multiple electronic spin states are close in energy and can influence the reaction course, is a concept explored in various chemical systems. For instance, calculations on SmI₂-catalyzed reactions of cyclopropyl ketones have been performed considering different spin multiplicities for reactants, intermediates, and transition states. acs.org Specifically, a spin multiplicity of 7 was used for reactants and products, while a multiplicity of 5 was used for intermediates and transition states. acs.org This indicates that the reaction proceeds through different spin surfaces. While not explicitly detailed for this compound, its photochemical reactions, like the Norrish-Yang cyclization, proceed through excited triplet states, which are inherently part of a multi-state reactivity landscape.
Rationalization of Stereoselectivity and Enantioselectivity
Computational studies are key to understanding the origins of stereoselectivity. In the palladium-catalyzed functionalization of the bicyclo[1.1.1]pentan-2-ol intermediate derived from aryl cyclobutyl ketones, the reaction proceeds with exclusive selectivity for the cis-isomer. nih.gov This stereospecific outcome is dictated by the geometry of the catalytic cycle intermediates. nih.gov
Furthermore, enantioselectivity in C-H arylation of cyclobutyl ketones has been achieved using a chiral transient directing group strategy. nih.gov The combination of an electron-deficient 2-pyridone ligand and different silver salts allows for control over the rate-limiting steps, enabling high enantioselectivity. nih.gov DFT calculations could rationalize how the chiral environment created by the ligand and directing group favors the formation of one enantiomer over the other by stabilizing the transition state leading to the major product.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Cyclobutyl methyl ketone |
| Phenyl cyclopropyl ketone |
Comparison of Theoretical and Experimental Data
A comprehensive review of available scientific literature and chemical databases indicates a notable absence of specific computational and theoretical investigations for the compound this compound. While research exists on related molecules such as cyclobutyl phenyl ketone and other derivatives, dedicated studies comparing theoretical predictions with experimental data for the 2,5-dimethylphenyl substituted variant are not presently available.
In typical computational chemistry studies of ketones, researchers would employ quantum mechanical methods like Density Functional Theory (DFT) to predict various molecular properties. These theoretical calculations would then be benchmarked against experimental data to validate the computational model.
Table 1: Hypothetical Comparison of Theoretical and Experimental Data for this compound
| Property | Theoretical Value (e.g., DFT/B3LYP/6-31G*) | Experimental Value |
| Dipole Moment (Debye) | Data not available | Data not available |
| Bond Length (C=O) (Å) | Data not available | Data not available |
| Bond Angle (C-C(O)-C) (°) | Data not available | Data not available |
| Vibrational Frequencies (cm⁻¹) | ||
| C=O Stretch | Data not available | Data not available |
| ¹H NMR Chemical Shifts (ppm) | Data not available | Data not available |
| ¹³C NMR Chemical Shifts (ppm) | Data not available | Data not available |
The generation of such a table for this compound is contingent on future research in this specific area. The comparison of theoretically calculated and experimentally measured data is crucial for a deeper understanding of the molecule's electronic structure, reactivity, and spectroscopic properties. For instance, a close agreement between predicted and experimental vibrational frequencies for the carbonyl (C=O) stretch would confirm the accuracy of the computational model in describing the molecule's vibrational modes. Similarly, a strong correlation between calculated and observed NMR chemical shifts would validate the predicted electronic environment of the nuclei.
The lack of such comparative data for this compound highlights a gap in the current body of chemical research and presents an opportunity for future investigation. Such studies would contribute valuable insights into the structure-property relationships of cyclobutyl aryl ketones.
Spectroscopic Characterization Methodologies
X-ray Crystallography for Molecular Structure Elucidation
X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This powerful technique provides unambiguous data on bond lengths, bond angles, and the absolute configuration of a molecule. nih.gov For cyclobutyl 2,5-dimethylphenyl ketone, a successful single-crystal X-ray diffraction analysis would yield an exact model of its solid-state conformation.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the structure of organic compounds in solution. encyclopedia.pubmdpi.com It operates by probing the magnetic properties of atomic nuclei, such as ¹H and ¹³C, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. encyclopedia.pubmdpi.com
¹H NMR spectroscopy provides information about the number of distinct proton environments and their neighboring protons. mdpi.com For this compound, the ¹H NMR spectrum is expected to show several distinct signals corresponding to the aromatic protons, the methyl protons, and the protons on the cyclobutyl ring.
The aromatic region would likely display signals for the three non-equivalent protons on the 2,5-dimethylphenyl ring. The two methyl groups attached to the aromatic ring would each produce a singlet, though their chemical shifts would differ slightly due to their distinct positions. The protons on the cyclobutyl ring would exhibit complex splitting patterns (multiplets) due to spin-spin coupling with each other. The proton on the carbon adjacent to the carbonyl group (the α-proton) would be expected to resonate at a higher chemical shift (downfield) compared to the other cyclobutyl protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This interactive table outlines the expected chemical shift ranges and multiplicities for the protons in the molecule.
| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic CH | 7.0 - 7.5 | Multiplet |
| Methine CH (cyclobutyl, α to C=O) | 3.5 - 4.0 | Multiplet |
| Methylene CH₂ (cyclobutyl) | 1.8 - 2.5 | Multiplet |
¹³C NMR spectroscopy provides information on the different carbon environments within a molecule. wikipedia.orglibretexts.org In a proton-decoupled ¹³C NMR spectrum, each chemically non-equivalent carbon atom typically gives rise to a single peak. wikipedia.org This technique is highly effective for determining the number of unique carbon atoms and identifying the types of functional groups present. libretexts.orgyoutube.com
For this compound, the spectrum would show a signal for the carbonyl carbon at a very high chemical shift (downfield), characteristic of ketones. libretexts.org The aromatic carbons would appear in the typical range for benzene (B151609) derivatives, and the carbons of the two methyl groups would produce distinct signals in the upfield region. The carbons of the cyclobutyl ring would also be distinguishable.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This interactive table shows the anticipated chemical shift ranges for the carbon atoms.
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl C=O | 195 - 210 |
| Aromatic C (substituted) | 130 - 140 |
| Aromatic C-H | 125 - 135 |
| Methine CH (cyclobutyl, α to C=O) | 45 - 55 |
| Methylene CH₂ (cyclobutyl) | 20 - 30 |
Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional NMR technique that is exceptionally useful for determining the spatial proximity of atoms, particularly protons, that are not directly connected through chemical bonds. wikipedia.orglibretexts.org The NOE effect is observed between nuclei that are close in space (typically within 5 Å), and the intensity of the NOESY cross-peak is related to the inverse sixth power of the distance between them. libretexts.orgyoutube.com
In the context of this compound, a NOESY experiment would be instrumental in establishing the preferred conformation of the molecule in solution. libretexts.org For instance, correlations could be observed between the protons of one of the aromatic methyl groups and the protons on the cyclobutyl ring. Such an observation would provide direct evidence for the through-space proximity of these groups, allowing for the assignment of the molecule's relative stereochemistry and conformational preferences. wikipedia.org
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.gov Each functional group has a characteristic vibrational frequency, making the FT-IR spectrum a molecular "fingerprint."
The FT-IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone group. Other significant peaks would include those corresponding to C-H stretching vibrations from the aromatic, cyclobutyl, and methyl groups, as well as C=C stretching vibrations from the aromatic ring.
Table 3: Predicted FT-IR Absorption Bands for this compound This interactive table details the expected vibrational frequencies and their corresponding functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O Stretch (Ketone) | 1680 - 1700 | Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Weak |
Mass Spectrometry for Structural Confirmation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns. unica.it For this compound (molecular formula C₁₅H₂₀O), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the intact molecule. The fragmentation pattern would likely involve characteristic cleavages, such as the loss of the cyclobutyl group or cleavage adjacent to the carbonyl group (α-cleavage), providing further evidence to confirm the proposed structure.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
Derivatization and Advanced Synthetic Applications of Cyclobutyl 2,5 Dimethylphenyl Ketone
The strategic derivatization of Cyclobutyl 2,5-dimethylphenyl ketone and its analogs unlocks access to a diverse array of complex molecules, particularly those with valuable applications in medicinal chemistry. Advanced synthetic methodologies have been developed to selectively modify the ketone functionality, functionalize the cyclobutyl ring, and introduce a variety of substituents, ultimately leading to the construction of intricate cyclobutane (B1203170) scaffolds.
Future Research Directions and Challenges
Development of Novel Catalytic Systems for Cyclobutyl Ketone Transformations
The functionalization of the cyclobutane (B1203170) core is often challenging due to the inertness of its C-H and C-C bonds. A primary future objective is the design of novel catalytic systems that can activate these bonds selectively and efficiently.
Recent breakthroughs have shown the potential of palladium catalysis in the functionalization of cyclobutyl aryl ketones. nih.govresearchgate.netnih.govdocumentsdelivered.com For instance, a ligand-enabled, palladium-catalyzed C-C cleavage and functionalization sequence has been developed, starting from a bicyclo[1.1.1]pentan-2-ol intermediate generated via a Norrish-Yang procedure from the parent cyclobutyl ketone. nih.govnih.gov This strategy allows for the introduction of various aryl, heteroaryl, alkenyl, and alkynyl groups. nih.gov Future work will likely focus on expanding the scope of these transformations.
Key Research Goals:
Broadening Substrate Scope: Current methods are sometimes limited to specific electronic variants of aryl cyclobutyl ketones. nih.gov Developing catalysts that are tolerant of a wider range of functional groups and electronic properties on both the cyclobutyl and aryl moieties is a critical next step.
Exploring Different Metals: While palladium has shown promise, the exploration of catalysts based on more abundant and less expensive first-row transition metals like copper, nickel, and iron is a crucial direction for sustainable chemistry. researchgate.net Copper(I) and Copper(II) catalytic systems, for example, have been shown to facilitate different reaction pathways for related strained ring systems. researchgate.net
Tandem and Cascade Reactions: Designing catalytic systems that can orchestrate multiple bond-forming events in a single pot would significantly enhance synthetic efficiency. This could involve combining C-H activation, C-C cleavage, and subsequent functionalization into a seamless cascade process.
A summary of emerging catalytic approaches is presented below.
| Catalytic System | Transformation Type | Key Advantages | Future Challenges |
| Palladium(II) with Pyridine-type Ligands | C-C Cleavage / Arylation, Alkenylation, Alkynylation | High efficiency for specific substrates, stereospecific outcomes. nih.gov | Limited substrate scope (e.g., electron-rich aryl ketones fail Norrish-Yang step), reliance on precious metals. nih.gov |
| Copper(I) / Copper(II) | Regiodivergent Hydrophosphination of BCBs | Ability to switch between α- and β-addition pathways, use of a more abundant metal. researchgate.net | Application to a broader range of cyclobutyl ketone derivatives needs to be explored. |
| Iridium/Phosphine Combination | Deacylative C-C Activation | Aromatization as a driving force allows for transformation of unstrained ketones. nih.gov | Adapting this strategy for the selective activation of the cyclobutyl ring's C-C bonds. |
Advancements in Stereocontrol and Enantioselectivity for Complex Derivatives
The three-dimensional structure of cyclobutane derivatives is critical for their application, particularly in medicinal chemistry. Therefore, achieving precise control over stereochemistry during synthesis is paramount. While methods for diastereocontrol exist, the development of general and highly enantioselective transformations remains a significant challenge.
Recent strategies have focused on the stereospecific synthesis of cis-1,3-difunctionalized cyclobutanes. nih.govnih.gov This is often achieved by controlling the geometry of intermediates in catalytic cycles. However, accessing the corresponding trans-isomers or more complex substitution patterns with high fidelity is an ongoing pursuit. Future research will likely leverage chiral catalysts and directing groups to steer the stereochemical outcome of reactions. researchgate.net
Areas for Future Innovation:
Chiral Transient Directing Groups: The use of transient directing groups that can be easily installed and removed offers a powerful strategy for enantioselective C-H functionalization of pre-formed cyclobutane rings. researchgate.net
Asymmetric Cycloadditions: [2+2] cycloadditions are a fundamental route to the cyclobutane core. mdpi.com Enhancing the enantioselectivity of these reactions through the development of new chiral catalysts and auxiliaries is a continuing area of focus. mdpi.com
Stereospecific Ring Contractions/Expansions: Novel methods, such as the stereospecific contraction of pyrrolidines to form cyclobutanes, provide alternative routes to enantioenriched products and demonstrate the potential for transferring stereochemical information from one ring system to another. ntu.ac.uk
Dynamic Kinetic Resolution: For reactions that produce mixtures of stereoisomers, the development of catalytic systems that can perform in-situ dynamic kinetic resolution would be a highly valuable tool for converting the entire mixture to a single desired enantiomer.
Integration of Computational and Experimental Methodologies for Predictive Design
The synergy between computational chemistry and experimental synthesis is becoming indispensable for modern chemical research. For complex systems like cyclobutyl ketones, computational modeling offers a powerful tool to understand reaction mechanisms, predict reactivity, and guide the design of new experiments, thereby accelerating discovery and reducing reliance on empirical screening.
DFT (Density Functional Theory) calculations have already been used to understand the π-facial diastereoselection in cycloaddition reactions involving cyclobutyl derivatives, explaining how steric and orbital effects govern the stereochemical outcome. doi.org Similar computational studies on the reactivity of cyclopropyl (B3062369) ketones have revealed key relationships between the substrate's structure and the energy barriers of reaction steps, insights that are directly applicable to cyclobutyl systems. nih.govacs.org
Future Directions for Integrated Research:
Mechanism Elucidation: Computational tools like AIMD (Ab initio molecular dynamics) simulations can be used to explore complex reaction pathways, identify key transition states and intermediates, and understand the origins of selectivity or byproduct formation. escholarship.org This is crucial for optimizing existing reactions and designing new ones.
Catalyst Design: In silico modeling can be used to design new ligands and catalysts with enhanced activity and selectivity. By simulating the interaction of a substrate with a proposed catalyst, researchers can predict its performance before committing to its synthesis in the lab.
Predictive Reactivity Models: By developing quantitative structure-activity relationship (QSAR) models based on computational descriptors, it may become possible to predict the reactivity of a given Cyclobutyl 2,5-dimethylphenyl ketone derivative in a specific transformation, guiding substrate selection and reaction design.
| Computational Method | Application in Cyclobutyl Ketone Research | Potential Impact |
| Density Functional Theory (DFT) | Calculating transition state energies, reaction pathways, and conformational analysis. doi.orgnih.gov | Rationalizing observed stereoselectivity and reactivity; predicting the feasibility of new reaction pathways. |
| Ab Initio Molecular Dynamics (AIMD) | Simulating reaction dynamics to understand post-transition state bifurcations and byproduct formation. escholarship.org | Moving beyond static transition state theory to accurately predict product ratios in complex reactions. |
| Quantum Chemistry-based NMR Prediction | Confirming the structure of highly delocalized or unusual intermediates. escholarship.org | Aiding in the characterization of novel, transient species formed during catalytic cycles. |
Exploration of New Reaction Pathways for Cyclobutyl Ketones
Expanding the synthetic toolbox for cyclobutyl ketones requires moving beyond traditional transformations and exploring fundamentally new reaction pathways. This involves discovering novel ways to activate the strained ring and leverage its unique reactivity.
One innovative approach is the sequential C-H/C-C functionalization strategy, which effectively transforms a C-H bond into a C-C bond via a two-step process involving a Norrish-Yang cyclization and subsequent palladium-catalyzed ring opening. nih.govresearchgate.netnih.gov This opens the door to previously inaccessible 1,3-difunctionalized products. Other emerging areas include harnessing ring strain for novel cycloadditions and developing new C-C activation modes. researchgate.netnih.gov
Promising Avenues for Research:
Strain-Release Driven Reactions: The inherent strain energy of the cyclobutane ring can be a powerful thermodynamic driving force. Designing reactions that are driven by the release of this strain can enable transformations that would otherwise be unfavorable.
Radical-Mediated Pathways: Photoredox catalysis can be used to generate radical intermediates under mild conditions, opening up new avenues for the functionalization of cyclobutyl ketones that are complementary to traditional two-electron pathways. researchgate.net
Deconstructive Functionalization: Inspired by methods used for other ketones, future research could explore the deconstructive synthesis of other heterocycles (like pyrazoles) from cyclobutyl ketones, where the acyl group is removed and transformed, leaving a functionalized alkyl fragment. nih.gov
Ring-Expansion and Ring-Opening Cascades: Developing controlled ring-expansion methods to access larger carbocycles or selective ring-opening reactions could transform cyclobutyl ketones into versatile synthons for a variety of molecular scaffolds.
Innovations in Sustainable and Green Synthesis Methodologies
In line with the global push for environmentally responsible science, a major challenge is to develop greener synthetic routes to and from this compound. The principles of green chemistry—such as maximizing atom economy, using safer solvents, increasing energy efficiency, and using renewable feedstocks—must be integrated into future synthetic designs. researchgate.net
Current methods sometimes rely on stoichiometric reagents, harsh conditions, or hazardous solvents. nih.gov Future innovations will focus on catalytic, atom-economical processes that minimize waste and environmental impact. solubilityofthings.comjvktech.com
Key Goals for Green Synthesis:
Biocatalysis: The use of enzymes to perform selective transformations on cyclobutyl ketones offers a highly sustainable approach. mdpi.com Biocatalysis operates under mild conditions, often in aqueous media, and can provide exquisite levels of stereo- and regioselectivity. solubilityofthings.com
Alternative Energy Sources: Employing energy sources like microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com Similarly, photocatalytic methods, which use light to drive reactions, represent an energy-efficient strategy. nih.gov
Green Solvents: A critical goal is to replace traditional volatile organic compounds (VOCs) with more benign alternatives like water, supercritical CO₂, or bio-derived solvents. arkat-usa.org Developing reactions that proceed efficiently in these media is a key research challenge. novartis.com
Atom Economy: Future synthetic routes should be designed to maximize the incorporation of atoms from the starting materials into the final product. This involves prioritizing addition reactions over substitution or elimination reactions and developing catalytic cycles that minimize the generation of stoichiometric byproducts. mun.ca
By focusing on these key research directions, the scientific community can overcome the current challenges in the synthesis and functionalization of this compound and related structures, paving the way for their broader application in science and technology.
Q & A
Q. What are the common synthetic routes for preparing cyclobutyl 2,5-dimethylphenyl ketone, and how do reaction conditions influence yield?
this compound can be synthesized via Friedel-Crafts acylation, where cyclobutanone reacts with a 2,5-dimethylbenzoyl chloride derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include anhydrous conditions, controlled temperature (typically 0–25°C), and stoichiometric ratios to minimize side reactions like over-acylation. Yield optimization often requires iterative adjustments to catalyst loading and reaction time .
Q. How can spectroscopic techniques (e.g., IR, NMR) be employed to characterize this compound?
Infrared spectroscopy identifies the ketone carbonyl stretch (~1700 cm⁻¹) and aromatic C-H bending modes. NMR analysis (¹H and ¹³C) resolves the cyclobutyl ring’s unique proton splitting patterns (e.g., quartet for equatorial protons) and the aromatic protons’ coupling in the 2,5-dimethylphenyl group. Solid-state Raman spectra further distinguish conformational isomers, while UV-Vis in solvents like isooctane helps assess electronic transitions .
Q. What are the primary chemical reactions involving the ketone group in this compound?
The ketone undergoes reduction with NaBH₄ or LiAlH₄ to form secondary alcohols, critical for derivatization. Oxidation with KMnO₄ or CrO₃ yields carboxylic acids, though steric hindrance from the cyclobutyl group may slow kinetics. Nucleophilic substitution at the aromatic ring (e.g., halogenation) is feasible but requires directing-group strategies due to the dimethyl substituents .
Advanced Research Questions
Q. How does ring strain in the cyclobutyl moiety influence reaction kinetics with reducing agents like sodium borohydride?
Kinetic studies of analogous cyclobutyl phenyl ketones reveal that ring strain increases reactivity: cyclobutyl phenyl ketone reacts 0.23× faster than acetophenone at 0°C. This is attributed to partial sp³ hybridization in the strained cyclobutyl ring, which destabilizes the carbonyl transition state and accelerates nucleophilic attack. Comparative data for cyclopropyl and cyclopentyl analogs highlight steric and electronic trade-offs .
Q. What experimental strategies resolve contradictions in thermal decomposition mechanisms for cyclobutyl ketones?
Conflicting reports on radical vs. concerted pathways can be addressed via pulsed laser photolysis (to detect transient intermediates) and isotopic labeling (e.g., deuterated substrates). For example, methyl cyclobutyl ketone decomposes via radical chain mechanisms under thermal conditions, as evidenced by Arrhenius parameters and product distributions .
Q. How can this compound serve as a bioisostere in drug design, and what permeability challenges arise?
The cyclobutyl group mimics saturated carbon chains while introducing rigidity. Matched molecular pair analysis shows cyclobutyl-linked compounds exhibit improved membrane permeability over gem-dimethyl or oxetane analogs (e.g., RRCK values increase from 0.1 × 10⁻⁶ to 15.6 × 10⁻⁶ cm s⁻¹). However, steric bulk may reduce solubility, necessitating co-solvents or prodrug strategies .
Q. What methodologies validate the conformational stability of cyclobutyl ketones in solution and solid states?
X-ray crystallography of derivatives (e.g., glycols formed via OsO₄ oxidation) confirms chair-like cyclobutyl conformations. Dynamic NMR at variable temperatures detects ring puckering rates, while computational methods (DFT) model energy barriers for interconversion between twist and boat forms .
Methodological Guidance
Q. How to design a kinetic study for sodium borohydride reduction of cyclobutyl aryl ketones?
- Procedure : Use pseudo-first-order conditions with excess NaBH₄. Monitor reaction progress via UV-Vis (absorbance decay at λ = 270 nm for ketones) or quenching aliquots with HCl followed by GC-MS analysis.
- Data Analysis : Plot ln([ketone]₀/[ketone]ₜ) vs. time to calculate rate constants (k). Compare activation parameters (ΔH‡, ΔS‡) using Eyring plots across temperatures (e.g., 0°, 25°, 35°C) .
Q. What HPLC conditions optimize separation of this compound from byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
